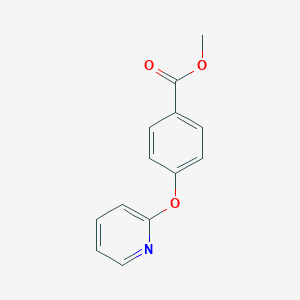

Methyl 4-(pyridin-2-yloxy)benzoate

Description

Contextualization within Pyridine (B92270) and Benzoate (B1203000) Derivatives Research

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials. The nitrogen atom in the pyridine ring imparts distinct electronic properties and hydrogen bonding capabilities, making it a crucial pharmacophore in drug design. Pyridine-containing compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.org Similarly, benzoate derivatives, esters of benzoic acid, are widely utilized in perfumery, as food preservatives, and, importantly, as precursors and building blocks in the synthesis of more complex molecules with significant pharmacological and material science applications.

The combination of these two moieties in Methyl 4-(pyridin-2-yloxy)benzoate results in a diaryl ether structure. Diaryl ethers are a significant class of compounds in their own right, known for their thermal and chemical stability. This structural motif is present in a number of biologically active molecules and advanced materials.

Academic Significance and Current Research Gaps Pertaining to this compound

The academic significance of this compound lies in its potential as a scaffold for the development of novel compounds. The presence of both a pyridine and a benzoate group offers multiple sites for functionalization, allowing for the systematic modification of its steric and electronic properties. This tunability is a highly desirable feature in medicinal chemistry and materials science for optimizing the performance of lead compounds.

Despite its promising structure, a survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on other isomers, such as those with the pyridyloxy group at the 3- or 4-position of the benzoate ring, the 2-yloxy isomer remains largely unexplored. This lack of dedicated studies presents a clear opportunity for new avenues of research, including the investigation of its synthesis, characterization, and potential applications. The exploration of this particular isomer could unveil unique chemical properties and biological activities stemming from the specific spatial arrangement of its constituent parts.

Overview of Prior Related Chemical Investigations

While direct studies on this compound are scarce, the synthesis of structurally related diaryl ethers is well-documented, providing a solid foundation for potential synthetic strategies. The key chemical transformation required is the formation of the C-O bond between the pyridine and benzoate rings. Several established methods for the synthesis of diaryl ethers could be applicable.

One of the most common methods is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.org In the context of synthesizing this compound, this could involve the reaction of 2-halopyridine with methyl 4-hydroxybenzoate (B8730719) or the reaction of a methyl 4-halobenzoate with 2-hydroxypyridine. The traditional Ullmann reaction often requires harsh conditions, but modern advancements have introduced milder protocols using various copper catalysts and ligands. mdpi.comacs.org

Another powerful tool for the formation of diaryl ether linkages is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. While originally developed for C-N bond formation, this methodology has been extended to C-O bond formation. This approach could potentially couple a 2-halopyridine with methyl 4-hydroxybenzoate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Nucleophilic aromatic substitution (SNA_r) is another viable pathway, particularly given the electron-deficient nature of the pyridine ring. youtube.com In this approach, a nucleophilic attack of the phenoxide derived from methyl 4-hydroxybenzoate on an activated 2-halopyridine could yield the desired product. The reactivity of the halopyridine can be enhanced by the presence of electron-withdrawing groups on the pyridine ring. libretexts.org

These established synthetic methodologies provide a clear roadmap for the future preparation and investigation of this compound, paving the way for a deeper understanding of its chemical and physical properties.

| Property | Data |

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Table 1: Physicochemical Properties of this compound

| Synthesis Method | Reactants | Catalyst/Reagents | General Applicability |

| Ullmann Condensation | 2-Halopyridine and Methyl 4-hydroxybenzoate OR Methyl 4-halobenzoate and 2-Hydroxypyridine | Copper catalyst (e.g., CuI, Cu2O), Base (e.g., K2CO3, Cs2CO3) | Widely used for diaryl ether synthesis. wikipedia.orgmdpi.com |

| Buchwald-Hartwig Coupling | 2-Halopyridine and Methyl 4-hydroxybenzoate | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., PPh3, BINAP) | Versatile method for C-O bond formation. |

| Nucleophilic Aromatic Substitution | 2-Halopyridine and Methyl 4-hydroxybenzoate | Strong base (e.g., NaH, K2CO3) | Effective for electron-deficient aryl halides. youtube.comlibretexts.org |

Table 2: Potential Synthetic Routes for this compound

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-pyridin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-5-7-11(8-6-10)17-12-4-2-3-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZVYWMZXMQCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433795 | |

| Record name | Methyl 4-(pyridin-2-yloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153653-00-0 | |

| Record name | Methyl 4-(pyridin-2-yloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation of Methyl 4 Pyridin 2 Yloxy Benzoate

Structural Comparisons with Related Pyridyl Benzoate (B1203000) and Pyridin-2-yloxy Derivatives

Pyridyl Benzoate Derivatives

This group includes isomers and analogs where a pyridine (B92270) ring is directly or indirectly attached to a benzoate group.

Methyl 4-(pyridin-2-yl)benzoate: In this isomer, the pyridine ring is directly bonded to the benzene (B151609) ring. While spectroscopic data is scarce, its CAS number is 98061-21-3. sigmaaldrich.combldpharm.com The direct C-C linkage between the two aromatic rings would allow for significant electronic conjugation, influencing the chemical shifts in NMR spectroscopy.

Methyl 4-(pyridin-3-yloxy)benzoate and Methyl 4-(pyridin-4-yloxy)benzoate: These compounds are positional isomers of the target molecule. The position of the nitrogen atom in the pyridine ring and the attachment point of the ether linkage significantly alter the electronic properties. For instance, Methyl 4-(pyridin-3-yloxy)benzoate has a CAS number of 877874-61-8 bldpharm.comuni.lu, and Methyl 4-(pyridin-4-yloxy)benzoate is identified by CAS 33349-55-2. bldpharm.com The electron-withdrawing nature of the pyridine ring affects the electron density of the phenoxy-benzoate system, which can be observed in their respective spectroscopic data.

Phenyl Benzoate: As a fundamental related structure, phenyl benzoate (CAS 93-99-2) provides a baseline for understanding the ester portion of the molecule without the influence of the pyridine nitrogen. chemicalbook.comnist.gov Its crystal structure has been determined, showing specific conformations for the phenyl groups around the Ph-O and Ph-C bonds. nih.govnih.gov

Interactive Data Table: Spectroscopic Data for Phenyl Benzoate Derivatives

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |

| Phenyl Benzoate | 8.20 (d, 2H), 7.61 (t, 1H), 7.49 (t, 2H), 7.41 (t, 2H), 7.26 (t, 1H), 7.20-7.22 (m, 2H) rsc.org | 165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6 rsc.org | C=O stretch ~1735, C-O stretch ~1270 nist.gov |

| Phenyl 4-formylbenzoate | 10.15 (s, 1H), 8.37 (d, 2H), 8.03 (d, 2H), 7.46 (t, 2H), 7.30 (t, 1H), 7.23-7.25 (m, 2H) rsc.org | 191.5, 164.2, 150.7, 139.6, 134.5, 130.8, 129.6, 126.2, 121.5 rsc.org | C=O (aldehyde) ~1709, C=O (ester) ~1734 rsc.org |

| Phenyl 2-methylbenzoate | 8.15 (d, 1H), 7.39-7.47 (m, 3H), 7.19-7.32 (m, 5H), 2.58 (s, 3H) rsc.org | Not available | Not available |

Pyridin-2-yloxy Derivatives

This class of compounds shares the pyridin-2-yloxy core structure with the target molecule.

2-Phenoxypyridine: This is the simplest model, consisting of a pyridine ring linked to a benzene ring through an ether oxygen. The electronic interaction between the electron-deficient pyridine ring and the electron-rich phenyl ring through the oxygen bridge is a key feature that would also be present in Methyl 4-(pyridin-2-yloxy)benzoate.

Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: This is a more complex derivative used as an intermediate in pharmaceutical synthesis (CAS 1235865-75-4). chemicalbook.com Despite the additional fused ring and fluoro-substituent, its synthesis and properties offer insights into the reactivity of the pyridin-yloxy linkage.

Structural Analysis of Constituent Moieties

To further predict the structural characteristics of this compound, we can analyze its fundamental building blocks.

Methyl Benzoate Moiety: The spectroscopic properties of Methyl Benzoate (CAS 93-58-3) are well-documented. hmdb.cachemicalbook.com The methyl ester group gives a characteristic singlet in ¹H NMR around 3.9 ppm and a carbonyl signal in ¹³C NMR near 167 ppm. The aromatic protons appear in the 7.4-8.1 ppm range. The presence of the pyridin-2-yloxy substituent at the 4-position is expected to significantly alter the chemical shifts of the para- and ortho-protons of the benzoate ring due to its electronic effects.

Pyridine Moiety: The structure of pyridine and its simple derivatives like 2-methylpyridine (B31789) (CAS 109-06-8) nist.gov and 4-methylpyridine (B42270) (CAS 108-89-4) chemicalbook.com are well-established. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions. In this compound, the ether linkage at the 2-position will influence the chemical shifts of the remaining pyridine protons.

Pyridine Carboxylic Acid Esters: Compounds like Methyl picolinate (B1231196) (pyridine-2-carboxylate, CAS 2459-07-6) mzcloud.orgchemicalbook.comsigmaaldrich.com and Methyl isonicotinate (B8489971) (pyridine-4-carboxylate, CAS 2459-09-8) wikipedia.orgnih.gov provide valuable comparative data for a pyridine ring substituted with an ester group. The molecular structure of these compounds has been studied, revealing s-cis and s-trans conformers. chemicalbook.com

Interactive Data Table: Spectroscopic Data for Related Esters

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |

| Methyl Benzoate | 8.04 (d), 7.55 (t), 7.43 (t), 3.92 (s) | 167.0, 132.8, 130.1, 129.5, 128.3, 52.0 | C=O stretch ~1730, C-O stretch ~1275 |

| Methyl 4-methylbenzoate | 7.92 (d), 7.21 (d), 3.88 (s), 2.39 (s) chemicalbook.com | 167.1, 143.5, 129.7, 129.1, 127.3, 51.9, 21.6 chemicalbook.com | C=O stretch ~1725, C-H stretch (alkane) ~2950 chemicalbook.com |

| Methyl 4-hydroxybenzoate (B8730719) | 7.92 (d), 6.87 (d), 5.7 (s, broad, OH), 3.86 (s) | 161.0, 159.0, 132.0, 122.0, 115.5, 52.0 | O-H stretch (broad) ~3350, C=O stretch ~1685 sigmaaldrich.com |

By combining the known data from these related structures, one can predict that the ¹H NMR spectrum of this compound would show distinct signals for the methyl group, the four protons of the benzoate ring, and the four protons of the pyridine ring, with chemical shifts influenced by the ether linkage and the nitrogen atom. Similarly, its ¹³C NMR would show 13 distinct signals, and its IR spectrum would feature characteristic C=O and C-O-C stretching vibrations. Definitive structural elucidation, however, awaits experimental synthesis and characterization of this specific compound.

Spectroscopic Characterization for Academic Research on Methyl 4 Pyridin 2 Yloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Detailed experimental ¹H NMR data for Methyl 4-(pyridin-2-yloxy)benzoate is not widely available in the public domain. However, based on the known structures of similar compounds, a predicted spectrum can be inferred. The analysis would focus on the chemical shifts (δ) and coupling patterns of the protons on the benzoate (B1203000) and pyridine (B92270) rings, as well as the methyl ester group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific shifts and multiplicities dictated by their positions relative to the ester and ether linkages and the nitrogen atom in the pyridine ring. The methyl protons of the ester group would be expected to appear as a singlet in the upfield region, around 3.8-4.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce in publicly accessible literature. A theoretical analysis would predict distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be the most downfield signal, typically above 165 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with their exact chemical shifts influenced by the electron-donating or -withdrawing effects of the substituents. The carbon of the methyl ester group would appear in the upfield region, generally around 50-55 ppm.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of which proton is bonded to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial in confirming the connection between the benzoate and pyridine rings through the ether linkage, and the attachment of the methyl ester group to the benzoate ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1720-1740 |

| C-O (Ester and Ether) | 1200-1300 |

| C=C and C=N (Aromatic) | 1450-1600 |

| C-H (Aromatic and Methyl) | 2850-3100 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the UV region, corresponding to π-π* transitions within the aromatic rings. The position and intensity of these absorptions are influenced by the conjugation between the benzoate and pyridine ring systems through the ether linkage.

Computational and Theoretical Investigations of Methyl 4 Pyridin 2 Yloxy Benzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.

Optimized Molecular Structures and Geometrical Parameters

The optimization of the molecular structure of Methyl 4-(pyridin-2-yloxy)benzoate using DFT methods, typically with a basis set like B3LYP/6-311++G(d,p), would provide detailed information on its bond lengths and angles. For analogous compounds like 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have shown that the optimized parameters are in good agreement with experimental results. scirp.org The optimized structure of a related compound, (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamine, has also been determined using the B3LYP/6-311G(d,p) basis set. scholarsresearchlibrary.com

Based on studies of similar benzoic acid derivatives, the following table presents hypothetical yet representative optimized geometrical parameters for the core structure of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (ether) | 1.37 | C-O-C (ether) | 118.5 |

| C=O (ester) | 1.21 | O=C-O (ester) | 124.0 |

| C-O (ester) | 1.36 | C-O-C (ester) | 116.0 |

| C-N (pyridine) | 1.34 | C-N-C (pyridine) | 117.0 |

| C-C (phenyl) | 1.39 | C-C-C (phenyl) | 120.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.

Vibrational Frequency Calculations

Vibrational frequency analysis is crucial for understanding the dynamic properties of a molecule. DFT calculations can predict the infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule. For phenoxy acetic acids, a complete vibrational analysis has been performed using the B3LYP method, showing good correlation with experimental FTIR and NIR-FT Raman spectra. nih.gov Similarly, a detailed vibrational analysis of 4-hydroxybenzoic acid has been accomplished using DFT calculations. scholarsresearchlibrary.com

The characteristic vibrational frequencies for this compound can be predicted based on its functional groups. The C=O stretching of the ester group is typically observed in the range of 1715-1680 cm⁻¹. libretexts.org The C-O stretching vibrations of the ether linkage and ester group, as well as the C-N stretching of the pyridine (B92270) ring, would also present distinct bands. Aromatic C-H stretching vibrations are expected in the region of 3120-3000 cm⁻¹. wisc.edu

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Ester) | 1720 - 1700 |

| C-C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether & Ester) | 1300 - 1200 |

| C-N Stretch (Pyridine) | 1350 - 1250 |

| C-H Out-of-plane Bend | 900 - 700 |

Note: These are expected ranges based on the analysis of analogous compounds.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netuni-muenchen.de

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl group and the nitrogen atom of the pyridine ring, making these the primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis of (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines has similarly been used to identify reactive sites. scholarsresearchlibrary.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the ability of a molecule to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and pyridine rings. The presence of the oxygen and nitrogen atoms with lone pairs of electrons contributes significantly to the energy and distribution of the HOMO. In studies of related pyridine derivatives, the HOMO often exhibits significant π-character from the aromatic rings. researchgate.net

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO represents the ability of a molecule to accept an electron. For this compound, the LUMO is anticipated to be concentrated on the benzoate (B1203000) portion of the molecule, particularly around the carbonyl group and the phenyl ring, which act as electron-withdrawing groups. This distribution makes this region susceptible to nucleophilic attack. The HOMO-LUMO energy gap for this molecule is expected to be relatively small, indicating a higher degree of chemical reactivity and charge transfer possibilities within the molecule. chemrxiv.org For instance, in a study of 3-bromo-2-hydroxypyridine, a small HOMO-LUMO gap was indicative of high chemical reactivity. mdpi.com

Energy Band Gap Determination

The determination of the energy band gap in molecules such as this compound is crucial for understanding their electronic properties and potential applications in materials science. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter that characterizes the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

To provide a hypothetical context, a typical DFT calculation would involve optimizing the geometry of the this compound molecule and then calculating the energies of the HOMO and LUMO. The energy band gap (ΔE) would then be calculated as:

ΔE = ELUMO - EHOMO

The results would typically be presented in electron volts (eV). Without specific research on this compound, we can only refer to general knowledge on similar aromatic ethers and pyridyl compounds.

| Parameter | Hypothetical Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| This table presents hypothetical values for illustrative purposes, as specific data for this compound is not currently available in published research. |

Quantum Chemical Parameters for Chemical Reactivity Assessment

These parameters are typically calculated from the HOMO and LUMO energies using the following relationships based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A high ionization potential indicates difficulty in removing an electron, while a high electron affinity suggests a greater ability to accept an electron. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. The global electrophilicity index quantifies the ability of a molecule to accept electrons.

| Quantum Chemical Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud. |

| Global Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

| This table outlines the key quantum chemical parameters and their significance in assessing chemical reactivity. Specific calculated values for this compound are not available. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to investigate the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound. Techniques such as molecular mechanics and molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time.

Molecular docking, a specific type of molecular modeling, is often employed to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or a nucleic acid. While no specific molecular docking studies for this compound were found, research on its isomer, Methyl 4-(pyridin-3-yloxy)benzoate, has indicated its potential for interaction with biological targets. Such studies typically involve generating a 3D model of the ligand and a target receptor, and then using a scoring function to evaluate the best binding poses.

MD simulations could be used to study the conformational landscape of this compound in different solvent environments. This would involve placing the molecule in a simulation box with solvent molecules and solving Newton's equations of motion for the system. The resulting trajectory would provide information on bond lengths, bond angles, and dihedral angles, revealing the preferred conformations and the flexibility of the ether linkage between the benzoate and pyridine rings.

These computational approaches are essential for rational drug design and materials science, allowing for the prediction of molecular properties and interactions before undertaking extensive experimental synthesis and testing.

Reactivity and Mechanistic Studies of Methyl 4 Pyridin 2 Yloxy Benzoate

Hydrolysis Pathways of the Ester Moiety

The ester group in Methyl 4-(pyridin-2-yloxy)benzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(pyridin-2-yloxy)benzoic acid and methanol (B129727). The mechanism and rate of this transformation are significantly influenced by the reaction pH.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, often referred to as saponification. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) ion, which is then protonated by the newly formed carboxylic acid. The rate of this reaction is dependent on the concentration of the hydroxide ion. Studies on related methyl benzoates have shown that electron-withdrawing groups on the benzoate (B1203000) ring can enhance the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon. rsc.orgrsc.orgchegg.com The pyridin-2-yloxy group, being electron-withdrawing, is expected to facilitate this process.

Acid-catalyzed hydrolysis follows a different pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. quora.com This is followed by the formation of a tetrahedral intermediate and subsequent elimination of methanol to yield the carboxylic acid. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion.

The hydrolysis of methyl benzoates can also be influenced by temperature and the presence of co-solvents. High-temperature water has been shown to promote the hydrolysis of even sterically hindered methyl benzoates. psu.edu

Table 1: General Conditions for the Hydrolysis of Methyl Benzoate Derivatives

| Condition | Reagents | Products | General Observations |

| Basic Hydrolysis (Saponification) | NaOH or KOH in aqueous or alcoholic solution | Carboxylate salt and Methanol | Rate is influenced by the concentration of the base and electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate. rsc.orgrsc.orgchegg.com |

| Acid-Catalyzed Hydrolysis | Dilute mineral acids (e.g., HCl, H₂SO₄) in water | Carboxylic acid and Methanol | Reversible reaction; an excess of water is often used to drive the equilibrium towards the products. quora.com |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound, the pyridine (B92270) and the benzoate rings, exhibit distinct reactivities towards electrophilic and nucleophilic substitution.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack, when it occurs, is predicted to favor the positions meta to the nitrogen atom (C-3 and C-5) and ortho/para to the ether linkage. Theoretical studies on pyridine derivatives suggest that the presence of an oxygen atom can influence the regioselectivity. rsc.org

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6). The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, the ether linkage is at the C-2 position, making this position susceptible to nucleophilic attack, potentially leading to cleavage of the ether bond under harsh conditions. Reactions of 2-chloropyridines with nucleophiles are well-documented and proceed via an addition-elimination mechanism. wikipedia.orglookchem.comyoutube.com

The benzoate ring, being substituted with an electron-donating ether oxygen and an electron-withdrawing ester group, exhibits more complex reactivity. The ether oxygen is an activating, ortho-para directing group, while the methyl carboxylate group is a deactivating, meta-directing group. Therefore, the regioselectivity of electrophilic substitution on the benzoate ring will be a result of the competing effects of these two substituents. Theoretical studies on substituted benzenes can help predict the most likely sites of substitution. researchgate.net

Table 2: Predicted Regioselectivity for Substitution Reactions on this compound

| Ring | Reaction Type | Predicted Position(s) of Attack | Rationale |

| Pyridine | Electrophilic Substitution | C-3, C-5 | The nitrogen atom deactivates the ring towards electrophiles, directing them to the meta positions. The ether oxygen may also influence the outcome. rsc.org |

| Pyridine | Nucleophilic Substitution | C-2, C-6 | The nitrogen atom activates the ring towards nucleophiles at the ortho and para positions. wikipedia.orglookchem.comyoutube.com |

| Benzoate | Electrophilic Substitution | Ortho to the ether linkage (C-3, C-5) | The activating and ortho-para directing effect of the ether oxygen is likely to dominate over the deactivating, meta-directing effect of the ester group. researchgate.net |

Redox Chemistry of the Pyridine and Benzoate Functionalities

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The resulting N-oxide exhibits altered reactivity, often facilitating further functionalization of the pyridine ring. wikipedia.org

The benzoate moiety is generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidative degradation of the aromatic ring can occur. The ester group itself is not typically susceptible to redox reactions under standard organic chemistry conditions.

Reduction of the pyridine ring is possible, typically through catalytic hydrogenation, to yield a piperidine (B6355638) derivative. The conditions required for this reduction can also lead to the reduction of other functional groups in the molecule. The benzoate ring is generally stable to reduction under these conditions. However, specific reducing agents can target the ester functionality.

Derivatization Reactions for Chemical Library Synthesis

The structure of this compound, with its multiple functional groups and aromatic scaffolds, makes it a valuable starting material for the synthesis of chemical libraries. Combinatorial chemistry approaches can be employed to generate a diverse range of derivatives. mdpi.comresearchgate.netnih.govrsc.org

The ester functionality can be readily converted to a variety of other functional groups. For instance, amidation with a diverse set of amines would yield a library of amides. Reduction of the ester to an alcohol, followed by further functionalization, provides another avenue for diversification.

The aromatic rings offer further opportunities for derivatization through electrophilic and nucleophilic substitution reactions as discussed in section 6.2. For example, halogenation of the benzoate ring could introduce a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents. The synthesis of privileged scaffolds, which are molecular frameworks that are frequently found in biologically active compounds, often utilizes such derivatization strategies. researchgate.net

Table 3: Potential Derivatization Reactions for Library Synthesis

| Reaction Type | Reagents and Conditions | Potential Products |

| Amidation | Various primary and secondary amines, coupling agents (e.g., DCC, EDC) | Library of amides |

| Reduction of Ester | LiAlH₄ or other reducing agents | 4-(pyridin-2-yloxy)benzyl alcohol |

| Halogenation of Benzoate Ring | NBS, NCS, or other halogenating agents | Halogenated derivatives for further functionalization |

| Cross-Coupling Reactions | (On halogenated derivatives) Palladium or copper catalysts, various coupling partners | Biaryl compounds, substituted amines, etc. |

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is a critical consideration, particularly in the functionalization of its aromatic rings. As discussed in section 6.2, the inherent electronic properties of the pyridine and benzoate rings, along with the directing effects of the substituents, govern the site of chemical attack. nih.govnih.govchemrxiv.orgorganic-chemistry.org

For electrophilic substitution on the benzoate ring, the activating ortho-para directing effect of the pyridin-2-yloxy group will compete with the deactivating meta-directing effect of the methyl ester. The outcome will depend on the specific electrophile and reaction conditions. Computational studies can provide valuable predictions of regioselectivity in such systems. researchgate.net

In nucleophilic aromatic substitution on the pyridine ring, high regioselectivity for the C-2 and C-6 positions is expected.

Stereoselectivity becomes a factor if chiral centers are introduced into the molecule during derivatization. For example, if the ester is reduced to an alcohol and then used in a reaction that creates a new stereocenter, the existing molecular framework could influence the stereochemical outcome. While no specific studies on the stereoselective reactions of this compound were found, general principles of stereoselective synthesis would apply. nih.govnih.govacs.orgacs.org The synthesis of biologically relevant tetrahydropyridines and other heterocyclic systems often relies on stereoselective methods. nih.govacs.org

Advanced Research Applications of Methyl 4 Pyridin 2 Yloxy Benzoate in Chemical Sciences

Utilization as a Synthetic Building Block in Organic Synthesis

The structural framework of Methyl 4-(pyridin-2-yloxy)benzoate, featuring an ester group and a pyridine (B92270) ring linked by an ether bond, positions it as a valuable precursor and scaffold in the design and synthesis of novel organic molecules.

Precursor for Complex Organic Molecule Construction

While specific, extensively documented examples of this compound as a direct precursor for the construction of highly complex, named organic molecules are not prevalent in readily available scientific literature, its structural motifs are found in various bioactive compounds. The general class of pyridinyloxy-benzoic acid derivatives is recognized for its utility in medicinal chemistry and agrochemical research. For instance, related structures are investigated as intermediates in the synthesis of pharmaceuticals. smolecule.com The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to build larger molecular architectures. The pyridine nitrogen offers a site for quaternization or metal coordination, while the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, further expanding the synthetic possibilities.

Scaffold for Novel Chemical Entity Development

The core structure of this compound serves as a foundational scaffold for the development of new chemical entities. In drug discovery, a scaffold is a central framework upon which various substituents are attached to create a library of compounds for biological screening. The pyridin-yloxy-benzoate core is of interest due to the prevalence of both pyridine and benzoate (B1203000) moieties in pharmacologically active compounds. Pyridine rings are a common feature in many drugs, and the ether linkage provides a degree of conformational flexibility that can be crucial for binding to biological targets.

While direct research focusing solely on this compound as a scaffold is limited, the broader class of compounds is explored for this purpose. For example, derivatives of similar pyridin-yloxy-benzoates are investigated for their potential as inhibitors of various enzymes. smolecule.com The development of novel compounds from this scaffold could lead to new therapeutic agents.

Exploration in Material Science Research

The application of this compound in material science is an emerging area of interest, with potential uses in the creation of specialty chemicals and functional materials.

Development of Specialty Chemicals (e.g., Dyes, Polymers)

There is currently limited specific information available in scientific literature regarding the direct application of this compound in the synthesis of dyes or specific polymers. However, the general class of aromatic esters can be utilized as monomers or additives in polymer synthesis. For instance, esters are fundamental components in the production of polyesters. innospk.com The incorporation of the pyridin-yloxy group could potentially introduce unique properties to such polymers, such as altered thermal stability, different optical properties, or the ability to coordinate with metal ions. Further research is required to explore these possibilities.

Functional Materials Design

The design of functional materials often relies on molecules with specific electronic and structural properties. While there is no extensive research on this compound for this purpose, its structure suggests potential. The combination of an electron-withdrawing pyridine ring and an ester group could lead to interesting electronic properties. Materials incorporating this molecule might exhibit specific optical or electronic behaviors. However, dedicated studies to investigate and develop functional materials based on this compound are not yet widely reported.

Role in Ligand and Coordination Chemistry

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests a role for the compound as a ligand in coordination chemistry. The formation of metal complexes can lead to new materials with interesting catalytic, magnetic, or optical properties.

However, a review of current scientific literature does not reveal specific studies detailing the synthesis and characterization of coordination complexes involving this compound as a ligand. The broader field of pyridine-based ligands is vast, with numerous examples of their use in forming stable complexes with a wide range of transition metals. It is plausible that this compound could act as a monodentate ligand through its pyridine nitrogen. The potential for bidentate coordination involving the ether oxygen is less likely but cannot be entirely ruled out without experimental investigation. Further research is needed to fully explore the coordination chemistry of this particular compound.

Chelation Properties of the Pyridine Nucleus

The pyridine nucleus, a key structural feature of this compound, imparts significant chelation capabilities to the molecule. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating with metal ions. This property allows the pyridine moiety to act as a monodentate or, in conjunction with other functional groups, a polydentate ligand, forming stable complexes with a variety of transition metals.

In related compounds, the pyridine nitrogen effectively forms coordination complexes with metals like copper (II) and palladium (II). For instance, studies on similar structures have shown the pyridine nitrogen acting as a Lewis base to form octahedral Cu(II) complexes and square-planar Pd(II) complexes. This coordination ability is fundamental to the construction of more complex supramolecular structures. The geometry of these complexes is influenced by the coordination environment around the metal center, which can involve the pyridine nitrogen and other donating atoms within the ligand. researchgate.net The inherent ability of the pyridine group to coordinate to metal cations is a primary driver for its use in designing polynuclear clusters and secondary building units (SBUs) in coordination polymers. mdpi.com

Formation of Metal-Organic Framework (MOF) Ligands

The structural characteristics of this compound, specifically the presence of both a pyridyl nitrogen donor and a carboxylate group (upon hydrolysis of the methyl ester), make it an excellent candidate as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules.

Ligands similar to this compound, such as 3-(4-pyridyl)benzoate (34pba) and 4-(4-pyridyl)benzoate (44pba), have been successfully used to assemble a wide range of MOFs. researchgate.netresearchgate.net These pyridylbenzoate ligands utilize the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group to bridge multiple metal centers, creating one-, two-, or three-dimensional networks. mdpi.com For example, cobalt(II) has been shown to form a distorted octahedral geometry by coordinating with the chelating carboxylate groups and two nitrogen atoms from pyridyl moieties of two separate ligands. researchgate.net

The introduction of pyridine-containing ligands can direct the structural reconfiguration of MOFs, sometimes leading to the formation of ultrathin 2D nanosheet structures instead of 3D columnar frameworks. rsc.org This alteration from a 3D to a 2D structure can enhance the number of exposed metal active sites, which is particularly advantageous for applications in catalysis. rsc.org The combination of pyridyl-containing molecules with other linkers, such as benzene-1,4-dicarboxylic acid (H2bdc), has led to the creation of novel mixed-ligand MOFs with unique topologies and properties. d-nb.info

Interactive Table: MOF Properties with Pyridylbenzoate Ligands

| Ligand Analogue | Metal Ion | Framework Dimensionality | Resulting Property/Application | Reference |

| 4-(4-pyridyl)benzoate (44pba) | Cobalt (II) | 3D (4-fold interpenetrated dia network) | Solvatochromic Properties | researchgate.net |

| 4-(4-pyridyl)benzoate (44pba) | Nickel (II) | 3D (4-fold interpenetrated dia network) | Gas Sorption (potential) | researchgate.net |

| Pyridine & BDC | Cobalt (II) | 2D Nanosheets | Electrocatalytic Oxygen Evolution | rsc.org |

| Pyridine-2,6-dimethanol & BDC | Manganese (II) | 3D (pcu topology) | Antiferromagnetic Interactions | d-nb.info |

Investigative Studies in Medicinal Chemistry Research

Scaffold for Molecular Target Interaction Studies (e.g., enzyme activities, receptor interactions)

In medicinal chemistry, the core structure of a molecule, or scaffold, is often used as a starting point for developing new therapeutic agents. This compound and its analogues serve as versatile scaffolds for studying interactions with various biological targets, including enzymes and cellular receptors. The presence of the pyridine ring, ether linkage, and benzoate group provides multiple points for modification, allowing chemists to systematically probe the structure-activity relationships of new compounds.

Derivatives of the pyridyl-benzoate structure are pivotal as precursors for synthesizing protein kinase inhibitors, which are crucial in cancer therapy for modulating cell signaling pathways. For example, a related compound, Methyl 3-(pyridin-2-yl)benzoate, is a key intermediate in the synthesis of Nilotinib, a drug used to treat chronic myeloid leukemia. Computational molecular docking studies on similar compounds have been used to visualize how these molecules fit into the active sites of enzymes, providing critical insights into their mechanisms of action.

Exploration in Biochemical Assay Development

While direct application of this compound in specific, named biochemical assays is not prominently documented, its structural motifs are relevant to assay development. Compounds with similar structures are used as building blocks to create enzyme substrates or inhibitors that form the basis of an assay. For instance, fluorogenic or chromogenic substrates can be designed using such scaffolds, where enzyme activity results in a measurable signal. The development of enzyme-activated inhibitors and substrates is a key area where such chemical entities are employed. biosynth.com

Modulators for Enzyme Studies (e.g., methyl modifying enzymes)

The pyridine moiety within this compound and its analogues is known to interact with enzyme active sites, suggesting their potential as enzyme inhibitors or modulators. smolecule.com Research into related structures has demonstrated inhibitory activity against specific enzymes. For example, derivatives of a similar compound, methyl 3-(pyridin-2-yl)benzoate, have shown antifungal properties by targeting sterol 14α-demethylase, an enzyme critical for the synthesis of fungal cell membranes. Benzofuran (B130515) derivatives containing a pyridinyl group have been noted for their ability to inhibit Mur ligases, which are essential for bacterial cell wall synthesis. Although not specifically targeting methyl-modifying enzymes in the available literature, the core scaffold's demonstrated ability to interact with various enzyme classes makes it a plausible candidate for designing modulators for such targets.

Interactive Table: Enzyme Inhibition by Related Analogues

| Analogue/Derivative Class | Target Enzyme | Therapeutic Area | Reference |

| Methyl 3-(pyridin-2-yl)benzoate derivatives | Sterol 14α-demethylase | Antifungal | |

| Pyridinyl-containing benzofuran derivatives | Mur ligases | Antibacterial | |

| Pyridyl-pyrimidine derivatives | Protein Kinases | Anticancer |

Application in Agrochemical Research for Related Analogues

The structural framework of this compound is relevant to the field of agrochemical research. While this specific compound is not cited as a commercial agrochemical, structurally similar compounds are investigated for such purposes. For example, Methyl benzoate, a simpler related ester, has been identified as an effective pesticide against a wide range of agricultural insect pests. smolecule.com It exhibits multiple modes of action, including as a contact toxicant, fumigant, and repellent, making it a promising candidate for integrated pest management programs. smolecule.com

Furthermore, the synthesis of complex heterocyclic compounds for potential use as agrochemicals often employs coupling reactions, such as the Suzuki coupling, where pyridyl-containing building blocks are essential. The ability to modify the pyridylbenzoate scaffold allows for the creation of diverse chemical libraries that can be screened for herbicidal, insecticidal, or fungicidal activity. The development of ligands such as Methyl-4-(5-halopyrimidin-2-ylcarbamoyl)benzoate, which are related in structure, points to the broader use of such chemotypes in creating functional molecules for various applications, including agrochemistry. researchgate.net

Synthesis of Pyrimidinyloxy Benzoic Acid Derivatives for Herbicidal Activity

The synthesis of pyrimidinyloxy benzoic acid derivatives is a significant area of research in agrochemistry due to their potent herbicidal activities. These compounds typically function by inhibiting key enzymes in the biosynthetic pathways of plants, such as acetohydroxyacid synthase (AHAS). While direct literature detailing the use of this compound as a starting material for these specific herbicides is not extensively documented, its structure suggests a plausible synthetic pathway.

Generally, the synthesis of pyrimidinyloxy benzoic acid herbicides involves the coupling of a substituted pyrimidine (B1678525) ring with a benzoic acid derivative. A common method is the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrimidine and a hydroxybenzoic acid derivative.

In a hypothetical pathway, this compound would first be hydrolyzed to its corresponding carboxylic acid, 4-(pyridin-2-yloxy)benzoic acid. This acid could then be subjected to further reactions. However, a more likely synthetic strategy would involve the initial synthesis of a pyrimidinyloxy phenol (B47542), which is then carboxylated.

A more direct, albeit undocumented, approach could theoretically involve the modification of the pyridine ring in this compound to a pyrimidine ring. However, this is a complex transformation. A more feasible application of a related precursor would be the reaction of a dihydroxypyrimidine with a suitable benzoic acid derivative.

For instance, the synthesis of herbicidally active potassium salts of pyrimidinyloxy benzoic acid has been reported through the reaction of 2-methylsulfonyl-4,6-dimethoxypyrimidine with dihydroxy benzoic acids in the presence of a base. nih.gov This highlights a general strategy for constructing the pyrimidinyloxy benzoic acid core.

While the direct use of this compound is not explicitly detailed, the synthesis of related structures provides a template for how it could be utilized. For example, pyrimidyl-salicylate derivatives with potent herbicidal activity have been synthesized, demonstrating the importance of the pyrimidinyloxy linkage to a substituted benzoic acid. sioc-journal.cn

The table below outlines a general synthetic approach for pyrimidinyloxy benzoic acid derivatives, which could be adapted for precursors like this compound after necessary modifications.

| Step | Reaction | Reactants | Product |

| 1 | Hydrolysis | This compound, Base (e.g., NaOH) | 4-(pyridin-2-yloxy)benzoic acid |

| 2 | Ring Transformation (Hypothetical) | 4-(pyridin-2-yloxy)benzoic acid, Reagents for pyridine to pyrimidine conversion | Pyrimidinyloxy benzoic acid derivative |

| Alternative Step 2 | Nucleophilic Aromatic Substitution | A suitable di-halopyrimidine, Methyl 4-hydroxybenzoate (B8730719) | Methyl 4-(pyrimidin-yloxy)benzoate |

| 3 | Saponification | Methyl 4-(pyrimidin-yloxy)benzoate, Base (e.g., NaOH) | Pyrimidinyloxy benzoic acid |

Structure-Activity Relationship Studies for Agrochemical Development

Structure-activity relationship (SAR) studies are fundamental to the rational design of new agrochemicals. These studies investigate how the chemical structure of a molecule influences its biological activity. For pyrimidinyloxy benzoic acid derivatives, SAR studies help in optimizing their herbicidal potency and selectivity.

Although SAR studies specifically on derivatives from this compound are not available, the broader class of pyrimidinyloxy-based herbicides has been extensively studied. These studies provide valuable insights that can be extrapolated.

Key structural features that influence the herbicidal activity of pyrimidinyloxy benzoic acid derivatives include:

The Pyrimidine Ring: The substitution pattern on the pyrimidine ring is crucial. Electron-donating groups, such as methoxy (B1213986) groups at the 4- and 6-positions, are often found in highly active herbicides.

The Linkage: The ether linkage between the pyrimidine and the phenyl ring is a common feature. The flexibility and angle of this bond can affect how the molecule fits into the active site of the target enzyme.

The Benzoic Acid Moiety: The position and nature of the substituents on the benzoic acid ring significantly impact activity. The position of the carboxylic acid group and the presence of other substituents can influence the molecule's polarity, solubility, and binding affinity.

For instance, research on pyrimidyl-salicylate derivatives has shown that the introduction of an alkoxy side chain can lead to potent herbicidal activities against both sensitive and resistant weeds. sioc-journal.cn Specifically, compounds with a fluoroethoxy group exhibited excellent activity. sioc-journal.cn This indicates that modifications at the ortho-position of the benzoic acid ring relative to the pyrimidinyloxy group are critical.

The table below summarizes key SAR findings for pyrimidinyloxy-based herbicides, which would be relevant for designing new derivatives potentially starting from this compound.

| Structural Moiety | Modification | Impact on Herbicidal Activity | Reference |

| Pyrimidine Ring | Substitution with methoxy groups at 4,6-positions | Generally enhances activity | nih.govsioc-journal.cn |

| Benzoic Acid Ring | Introduction of alkoxy groups at the ortho-position to the ether linkage | Can increase potency and overcome weed resistance | sioc-journal.cn |

| Benzoic Acid Ring | Esterification of the carboxylic acid | Can modulate activity and uptake | nih.gov |

| Overall Structure | Conformational flexibility | Important for binding to the target enzyme (e.g., AHAS) | sioc-journal.cn |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-(pyridin-2-yloxy)benzoate, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between methyl 4-hydroxybenzoate and 2-chloropyridine under basic conditions. To optimize yield, systematically vary reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst/base combinations (e.g., K₂CO₃ vs. NaH). Statistical analysis using ANOVA can identify significant factors affecting yield, as demonstrated in similar heterocyclic syntheses . For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product while minimizing by-products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons (δ 7.0–8.5 ppm) and ester groups (δ 3.8–4.0 ppm for OCH₃). NOESY experiments confirm spatial proximity of pyridyl and benzoate moieties .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₁NO₃, [M+H]⁺ = 246.0764) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results when determining the structure of this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., conformational flexibility in solution vs. solid state). To address this:

- Compare temperature-dependent NMR (e.g., VT-NMR) with crystallographic data to identify tautomerism or rotational barriers .

- Perform DFT calculations (using Gaussian or ORCA) to model energy minima and predict stable conformers. Match computed NMR chemical shifts with experimental data .

- Use synchrotron radiation for high-resolution X-ray data to detect minor disorder in crystal packing .

Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound in catalytic systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes) or catalytic metal centers. Parameterize force fields for pyridyl oxygen lone pairs .

- Reactivity Studies : Apply frontier molecular orbital (FMO) theory via DFT to calculate HOMO-LUMO gaps. For example, the electron-rich pyridyl oxygen may act as a nucleophile in SNAr reactions .

- Kinetic Modeling : Use software like COPASI to simulate reaction pathways, incorporating experimentally derived rate constants for ester hydrolysis or cross-coupling reactions .

Q. How should researchers design experiments to investigate the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ or O₂ to identify decomposition onset temperatures (typically >200°C for aromatic esters). Correlate mass loss with FT-IR gas-phase detection of CO₂ or pyridine derivatives .

- Isothermal Stability Studies : Incubate the compound at 100°C in solvents (e.g., DMSO, water) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify using calibration curves .

- Mechanistic Probes : Introduce radical scavengers (e.g., BHT) to test oxidative degradation pathways. Compare activation energies (Eₐ) via Arrhenius plots .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility in the synthesis of this compound across multiple batches?

- Methodological Answer :

- Perform triplicate syntheses and apply univariate ANOVA to assess batch-to-batch variability in yield, purity (HPLC area%), and crystallinity (PXRD). Use Duncan’s post-hoc test to rank significant factors (e.g., stirring rate, solvent purity) .

- Design a response surface methodology (RSM) experiment to model interactions between variables (e.g., temperature × catalyst loading). Optimize using Central Composite Design (CCD) .

Q. How can researchers mitigate by-product formation during large-scale synthesis of this compound?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions like ester hydrolysis. Monitor in-line via FT-IR or UV-Vis .

- By-Product Identification : Employ LC-MS/MS to detect trace impurities (e.g., methyl 4-hydroxybenzoate from incomplete substitution). Optimize quenching steps (e.g., acidic workup) to remove unreacted precursors .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste. Avoid water to prevent dispersion .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent moisture uptake and oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.